1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one

LogP Lipophilicity Physicochemical Properties

Procuring a 1-methyl analog when your SAR demands the specific lipophilicity of an N-ethyl substituent introduces assay variability. This 1-ethyl fragment directly addresses the need for precise LogP tuning in CNS hit-to-lead optimization. - Enables systematic N-alkyl SAR exploration with a +14 Da mass shift for metabolic tracking. - Piperazine NH provides a ready synthetic handle for rapid library diversification. - Supplied as a research intermediate with balanced physicochemical properties for blood-brain barrier penetration studies.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 1503856-61-8
Cat. No. B2991384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one
CAS1503856-61-8
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCCN1C=C(C=CC1=O)CN2CCNCC2
InChIInChI=1S/C12H19N3O/c1-2-15-10-11(3-4-12(15)16)9-14-7-5-13-6-8-14/h3-4,10,13H,2,5-9H2,1H3
InChIKeyVHWPQQXNGFFLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one: Overview


1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one (CAS 1503856-61-8) is a synthetic heterocyclic building block belonging to the N-alkylpyridin-2(1H)-one class, featuring a piperazine moiety linked via a methylene bridge at the 5-position [1]. It has the molecular formula C12H19N3O, a molecular weight of 221.30 g·mol⁻¹, a calculated LogP of 0.80, and an InChIKey of VHWPQQXNGFFLCG-UHFFFAOYSA-N [2]. The compound is supplied primarily as a research intermediate, typically at 95% purity, and is structurally related to other N-alkyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one analogs used in medicinal chemistry campaigns targeting CNS and kinase-related pathways [3].

1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one: Key Differentiators


In-class compounds such as 1-methyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one (CAS 1521193-43-0) share a common pyridinone-piperazine core but differ critically at the N-1 substituent . The ethyl chain introduces altered lipophilicity (ΔLogP ≈ +0.3 to +0.5 estimated), hydrogen-bonding capacity, and steric bulk compared to the methyl analog, directly influencing target binding, metabolic stability, and synthetic utility [1]. Simply exchanging the ethyl derivative with the methyl analog can compromise structure-activity relationships (SAR) in medicinal chemistry programs, invalidate patent composition claims, and introduce batch-to-batch variability in downstream biological assays. The following quantitative evidence demonstrates the specific dimensions where the 1-ethyl substitution confers measurable differentiation.

1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one: Quantitative Evidence


Lipophilicity Advantage vs. 1-Methyl Analog

The 1-ethyl substitution increases LogP by approximately 0.3–0.5 units relative to the 1-methyl analog, as predicted by computational models and limited experimental HPLC retention data [1]. For the target compound (ethyl), calculated LogP is 0.80 [1]; the methyl analog (CAS 1521193-43-0) has a calculated LogP of approximately 0.48 (estimated; precise experimental value not available in public domain) .

LogP Lipophilicity Physicochemical Properties

Molecular Weight Differentiation for SAR

The molecular weight of 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one is 221.30 g·mol⁻¹, compared to 207.28 g·mol⁻¹ for the 1-methyl analog [1]. This 14.02 Da difference represents a single methylene (-CH₂-) unit, allowing systematic investigation of chain-length effects on target binding and ADME properties within SAR exploration campaigns.

Molecular Weight Fragment-Based Drug Design SAR

Hydrogen-Bond Profile vs. N-Aryl Analogs

The target compound possesses one hydrogen-bond donor (piperazine NH) and four hydrogen-bond acceptors (pyridinone carbonyl O, piperazine N, pyridine N), identical to the 1-methyl analog. However, compared to N-aryl-substituted analogs (e.g., 1-phenyl derivatives), the N-ethyl group eliminates aromatic π-stacking capability, reducing the topological polar surface area (TPSA) by approximately 15–20 Ų [1].

Hydrogen Bonding Pharmacophore Physicochemical Properties

Piperazine NH pKa and Salt Formation

The piperazine NH group provides a basic center amenable to salt formation, with an estimated pKa of approximately 8.5–9.0 (typical for secondary amines in piperazines) [1]. This is comparable to the 1-methyl analog and other N-alkyl-piperazinylpyridinones. However, the presence of the N-ethyl group on the pyridinone ring (rather than N-methyl) slightly modulates the electron density on the piperazine ring via inductive effects, potentially shifting the pKa by approximately 0.1–0.3 units relative to the methyl analog [2].

pKa Salt Formation Solubility

1-Ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one: Application Scenarios


SAR Expansion of Pyridinone-Piperazine Series

When a medicinal chemistry program has identified a hit with a 1-methyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one scaffold, procurement of the 1-ethyl analog enables systematic exploration of N-alkyl chain length effects on target potency, selectivity, and ADME properties without altering the core pharmacophore . The +14 Da mass shift provides a precise tool for mass spectrometry-based metabolic tracking.

Fragment-Based Drug Discovery Library Expansion

The compound serves as a rule-of-three compliant fragment (MW 221.30, LogP 0.80, HBD = 1, HBA = 4) with balanced physicochemical properties suitable for FBDD screening libraries [1]. Its piperazine NH provides a synthetic handle for rapid diversification via amide coupling, sulfonamide formation, or reductive amination.

CNS Drug Discovery: Brain Penetration

The reduced TPSA compared to N-aryl analogs and moderate LogP of 0.80 position this compound as a potential CNS-penetrant building block [2]. Its calculated properties fall within the favorable range for blood-brain barrier penetration (MW < 400, TPSA < 90 Ų, LogP 1–3), making it suitable for initial CNS library construction.

Kinase/Dipeptidyl Peptidase Inhibitor Intermediate

The pyridin-2(1H)-one core is a recognized pharmacophore in kinase and protease inhibitors [3]. The 1-ethyl substitution offers steric differentiation from the 1-methyl analog in the enzyme active site, potentially reducing off-target kinase inhibition while maintaining on-target activity, as supported by class-level SAR trends in patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-5-(piperazin-1-ylmethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.